molecular formula C21H19N3O6S2 B2921804 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyloxy)acetate CAS No. 896009-35-1

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyloxy)acetate

Cat. No.: B2921804
CAS No.: 896009-35-1
M. Wt: 473.52
InChI Key: XUPHNFJWGZKRLC-UHFFFAOYSA-N
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Description

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyloxy)acetate is a complex organic compound notable for its broad array of potential applications. This compound's molecular structure comprises multiple functional groups that confer unique chemical properties, making it an interesting target for scientific research in several fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyloxy)acetate typically involves multi-step organic reactions. Initial steps may include the preparation of the 1,3,4-thiadiazole core, followed by the addition of various substituents through nucleophilic substitution, amide formation, and thiol-ene reactions. Reaction conditions often require carefully controlled temperatures and pH levels, with various solvents such as dichloromethane or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the compound can be synthesized in large quantities using batch or continuous flow processes. Optimization of reaction conditions, such as the use of catalysts, high-throughput screening for reaction intermediates, and precise control over reaction kinetics, is crucial for high-yield production. Solvent recovery and recycling, along with waste minimization strategies, are also key components of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound undergoes oxidation reactions, facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, potentially yielding various sulfoxides and sulfones.

  • Reduction: : Reducing agents such as lithium aluminium hydride can be used to convert certain functionalities, such as amides, to amines.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.

  • Reduction Reagents: : Lithium aluminium hydride, sodium borohydride.

  • Solvents: : Dichloromethane (DCM), dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reaction pathways and conditions, often resulting in a diverse array of derivatives that can be further explored for various applications.

Scientific Research Applications

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyloxy)acetate has found applications across multiple domains:

  • Chemistry: : Used as a building block for synthesizing novel organic compounds with unique properties.

  • Biology: : Explored for its potential as a biochemical probe or therapeutic agent due to its ability to interact with biological macromolecules.

  • Medicine: : Investigated for its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Industry: : Utilized in the development of new materials with desirable physical and chemical characteristics.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

  • Molecular Targets: : Interacts with specific proteins or enzymes, altering their activity or function.

  • Pathways Involved: : Modulates signaling pathways, potentially affecting cellular processes such as proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Compared to other compounds with similar core structures, such as 1,3,4-thiadiazoles or pyran derivatives, 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyloxy)acetate stands out due to its unique combination of functional groups

List of Similar Compounds

  • 1,3,4-Thiadiazole derivatives

  • Pyran derivatives

  • Cyclopropane amide derivatives

This detailed overview provides a comprehensive understanding of the compound, covering its synthesis, chemical behavior, applications, and uniqueness within its class. Fascinated by any particular aspect? Let’s delve deeper!

Properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(3-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6S2/c1-12-3-2-4-14(7-12)29-10-18(26)30-17-9-28-15(8-16(17)25)11-31-21-24-23-20(32-21)22-19(27)13-5-6-13/h2-4,7-9,13H,5-6,10-11H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPHNFJWGZKRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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